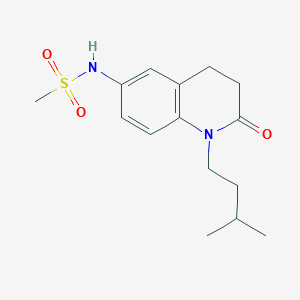
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a methanesulfonamide group enhances its solubility and bioavailability.
Chemical Formula: C14H19N3O2S
Molecular Weight: 293.38 g/mol
CAS Number: 941911-55-3
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its ability to bind to the cereblon (CRBN) protein suggests a role in modulating protein degradation pathways, which is critical in cancer therapy and other diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to tetrahydroquinoline derivatives. The following table summarizes findings from recent research:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis | |
| HeLa (cervical cancer) | 20 | Inhibition of cell proliferation | |
| A549 (lung cancer) | 10 | Cell cycle arrest |
These studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines.
Antiviral Activity
Emerging data also point to antiviral properties, particularly against HIV. A fragment-based drug discovery approach identified this compound as a potential inhibitor of the HIV-1 capsid protein, crucial for viral replication .
Case Studies
A notable case study involved the synthesis and evaluation of tetrahydroquinoline derivatives, including this compound. The study demonstrated that modifications to the tetrahydroquinoline scaffold could significantly enhance antiviral activity while maintaining low cytotoxicity levels .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable solubility profiles and metabolic stability in liver microsomes.
科学研究应用
Medicinal Chemistry
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural components suggest possible activity against:
- Cancer : Preliminary studies indicate that compounds with a tetrahydroquinoline scaffold may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis.
- Infectious Diseases : The compound's ability to modulate enzyme activity positions it as a candidate for developing new antibiotics or antiviral agents.
Drug Development
The compound serves as a lead structure for synthesizing derivatives aimed at enhancing biological efficacy. For instance:
- Enzyme Inhibition Studies : Research has demonstrated that modifications to the sulfonamide group can significantly affect the compound's ability to inhibit target enzymes involved in disease processes.
- Receptor Binding Assays : Investigations into how this compound interacts with various receptors have shown promise in developing targeted therapies for conditions such as hypertension and metabolic disorders.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of several derivatives based on this compound. These derivatives were tested against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to the parent compound. The findings suggested that specific substitutions could optimize the compound's pharmacological profile .
Case Study 2: Antibacterial Properties
In another investigation, researchers explored the antibacterial potential of this compound against gram-positive and gram-negative bacteria. The results indicated that certain analogs displayed significant inhibitory effects on bacterial growth, suggesting that this class of compounds could be further developed into effective antibiotics .
属性
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)8-9-17-14-6-5-13(16-21(3,19)20)10-12(14)4-7-15(17)18/h5-6,10-11,16H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIHSPIIYVYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













